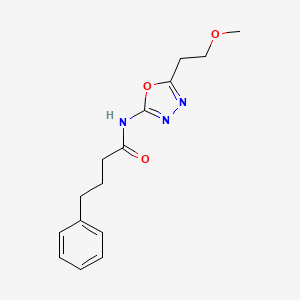

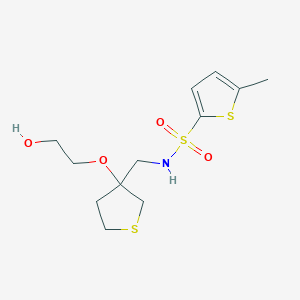

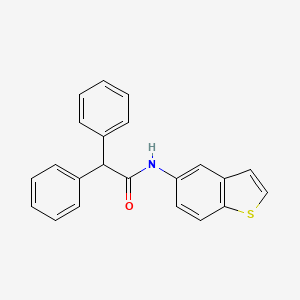

![molecular formula C9H18ClNO2 B3009636 (8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride CAS No. 2228436-07-3](/img/structure/B3009636.png)

(8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride, also known as OSU6162, is a chemical compound that has been studied for its potential therapeutic effects on various neurological and psychiatric disorders.

Wissenschaftliche Forschungsanwendungen

Alkaloid Isolation from Gymnotheca Chinensis : Novel oxazoline alkaloids similar to the query compound have been isolated from Gymnotheca chinensis, suggesting potential medicinal and biological applications for these types of compounds (Xiao et al., 2016).

Antiviral Activity : Derivatives of 1-thia-4-azaspiro[4.5]decan-3-ones, structurally related to the query compound, have shown significant activity against human coronavirus and influenza virus, highlighting the potential for developing antiviral drugs using this scaffold (Apaydın et al., 2019).

Synthesis Approaches : Efficient synthesis methods for 8-oxa-2-azaspiro[4.5]decane, a close relative of the query compound, have been developed, which are promising for the production of biologically active compounds (Ogurtsov & Rakitin, 2020).

Spirocyclization Processes : Research into the synthesis of 2-azaspiro[4.5]decanes via spirocyclization processes underscores the chemical versatility and potential application of these compounds in various fields (Diaba et al., 2013).

Antiviral Evaluation of Spirothiazolidinone Derivatives : Further studies on N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives have demonstrated strong antiviral activity, particularly against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020).

Antitumor Activity of Derivatives : A series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, structurally similar to the query compound, have been synthesized and shown moderate to potent activity against various human cancer cell lines, indicating potential in cancer treatment (Yang et al., 2019).

Wirkmechanismus

Target of Action

The primary targets of (8-Oxa-2-azaspiro[4Similar compounds have been shown to exhibit biological activity, such as acting as an fgfr4 inhibitor for the treatment of hepatocellular carcinoma, inhibitors of the vanin-1 enzyme, which plays an important role in metabolism and inflammation, and as 17β-hsd1 inhibitors in the treatment or prevention of diseases or disorders associated with steroid hormones .

Mode of Action

The specific nature of these interactions and the resulting changes would depend on the particular target .

Biochemical Pathways

The biochemical pathways affected by (8-Oxa-2-azaspiro[4Given the potential targets mentioned above, it is likely that the compound affects pathways related to cell growth and proliferation, metabolism, and hormone regulation .

Result of Action

The molecular and cellular effects of (8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride’s action would depend on its specific targets and mode of action. Given the potential targets mentioned above, the compound could potentially inhibit cell growth and proliferation, alter metabolic processes, or modulate hormone levels .

Eigenschaften

IUPAC Name |

8-oxa-2-azaspiro[4.5]decan-3-ylmethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c11-6-8-5-9(7-10-8)1-3-12-4-2-9;/h8,10-11H,1-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTDSXMBMZNEQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CC(NC2)CO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

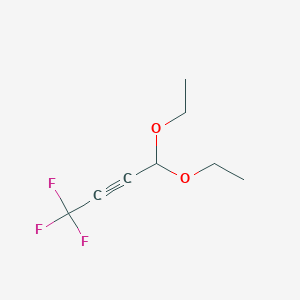

![2,4-dichloro-6-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B3009553.png)